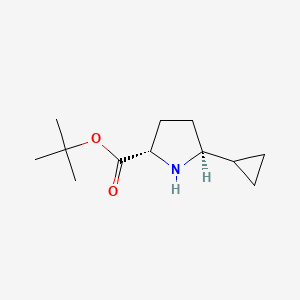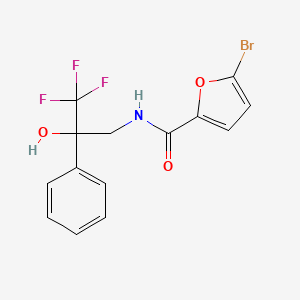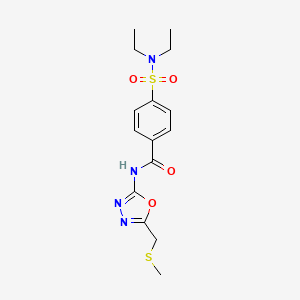
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the level of GABA in the brain, leading to potential therapeutic applications in various neurological disorders. In
Mécanisme D'action
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate increases the level of GABA in the brain, leading to increased inhibitory neurotransmission. This increased inhibitory neurotransmission can lead to a reduction in seizure activity, drug-seeking behavior, and anxiety.
Biochemical and Physiological Effects:
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate has been shown to increase the level of GABA in the brain, leading to increased inhibitory neurotransmission. This increased inhibitory neurotransmission can lead to a reduction in seizure activity, drug-seeking behavior, and anxiety. In addition, Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate has been found to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate in lab experiments is its potency and selectivity for GABA-AT. This allows for precise modulation of GABA levels in the brain. One limitation of using Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
Orientations Futures
For Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate include further exploration of its therapeutic potential in various neurological disorders such as epilepsy, addiction, and anxiety. In addition, the development of more soluble analogs of Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate could improve its dosing and administration in lab experiments. Finally, the development of more selective inhibitors of GABA-AT could lead to a better understanding of the role of GABA in the brain and potential therapeutic applications.
Méthodes De Synthèse
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of L-proline with tert-butyl dimethylsilyl chloride. The resulting tert-butyl dimethylsilyl (TBDMS) protected L-proline is then reacted with cyclopropylamine to yield the cyclopropylamine derivative. The final step involves the removal of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate.
Applications De Recherche Scientifique
Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate has been extensively studied for its therapeutic potential in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate has shown promising results in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, Tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate has been found to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
tert-butyl (2S,5S)-5-cyclopropylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-6-9(13-10)8-4-5-8/h8-10,13H,4-7H2,1-3H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCQMMQCVXLKP-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@H](N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile](/img/structure/B2430314.png)
![2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B2430315.png)
![N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430316.png)
![rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2430317.png)
![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one](/img/structure/B2430318.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-chlorobenzoate](/img/structure/B2430320.png)

![8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430324.png)

![2,6-dichloro-N-[(6-chloropyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2430326.png)

![2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430328.png)

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)